This compound is classified under the category of organic compounds, specifically as a sulfonamide and an aromatic compound. Its systematic name is 2-[4-(dimethylsulfamoyl)phenoxy]acetic acid, and it is also known by its CAS number 99076-71-8. The compound features several functional groups, including a carboxylic acid, an ether, and a sulfonamide, which contribute to its reactivity and potential applications.
The synthesis of (4-Dimethylsulfamoyl-phenoxy)-acetic acid can be achieved through various methods. A notable synthetic route involves the reaction of 2-formyl phenoxyacetic acid with pyridine-2-carbohydrazide in the presence of sodium hydroxide as a base. The reaction typically occurs in an ethanol-water solvent mixture at elevated temperatures (around 70 °C) for several hours. Key parameters include:
The molecular structure of (4-Dimethylsulfamoyl-phenoxy)-acetic acid consists of:
The InChI representation is InChI=1S/C10H13NO5S/c1-11(2)17(14,15)9-5-3-8(4-6-9)16-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
and the canonical SMILES notation is CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O
.
(4-Dimethylsulfamoyl-phenoxy)-acetic acid can participate in a variety of chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties.
The mechanism of action of (4-Dimethylsulfamoyl-phenoxy)-acetic acid is not fully elucidated in available literature but may involve interactions with biological targets such as enzymes or receptors. Its sulfonamide moiety suggests potential inhibition of carbonic anhydrases or other sulfonamide-sensitive enzymes. This interaction could lead to alterations in metabolic pathways relevant to its therapeutic effects .
The physical and chemical properties of (4-Dimethylsulfamoyl-phenoxy)-acetic acid include:
These properties suggest that the compound may exhibit stability under various conditions while also being soluble in organic solvents.
(4-Dimethylsulfamoyl-phenoxy)-acetic acid has several potential applications:
The strategic integration of pharmacophoric motifs underpins modern drug design, exemplified by the hybrid structure of (4-Dimethylsulfamoyl-phenoxy)-acetic acid. This compound synergistically combines a sulfonamide moiety and a phenoxy acetic acid scaffold, aiming to leverage the distinct pharmacological profiles of both fragments. Such molecular hybridization addresses limitations of single-target agents, particularly in inflammation and oncology, where multi-factorial disease pathways demand polypharmacological approaches. The compound’s design reflects deliberate spatial orientation: the acetic acid linker enables conformational flexibility, while the para-positioned dimethylsulfamoyl group exploits hydrophobic enzyme subsites. This configuration potentiates dual interactions with biological targets, positioning it as a prototype for next-generation therapeutics.
Sulfonamides represent one of medicinal chemistry’s most versatile scaffolds, originating from the antibacterial revolution of the 1930s. The discovery of Prontosil rubrum (the first sulfonamide antibiotic) initiated systematic structural derivatization, revealing expansive therapeutic potential beyond antimicrobial activity. Modern sulfonamides incorporate diverse heterocycles and alkyl substituents, optimizing steric and electronic properties for target-specific binding [3] [9]. Key milestones include:
Table 1: Therapeutic Evolution of Sulfonamide Derivatives
Era | Representative Compound | Therapeutic Class | Key Advancement |
---|---|---|---|
1930s | Prontosil | Antibacterial | First synthetic antibiotic |
1950s | Chlorpropamide | Antidiabetic | Pancreatic β-cell stimulation |
1990s | Celecoxib | COX-2 inhibitor | Gastrointestinal safety |
2020s | R10L4 (IAS derivative) | Antiviral (NNRTI) | Resistance profiling (EC₅₀ = 0.007 μM) |
2020s | SLC-0111 | Anticancer (CA IX inhibitor) | Hypoxia-selective activity |
Phenoxy acetic acid derivatives demonstrate remarkable target modularity, primarily through cyclooxygenase-2 (COX-2) inhibition. Their linear architecture—comprising an aromatic "anchor," oxygen linker, and acidic terminus—enables precise positioning within the COX-2 hydrophobic pocket. Unlike traditional NSAIDs, para-substitutions on the phenyl ring enhance selectivity by exploiting the enzyme’s secondary pocket (Val523/Arg513/Val434 vs. Ile523/His513/Ile434 in COX-1) [5]. Recent advances include:
Table 2: Bioactive Phenoxy Acetic Acid Derivatives
Compound | Biological Target | Activity (IC₅₀/EC₅₀) | Structural Feature |
---|---|---|---|
Celecoxib | COX-2 | 0.05 μM | Pyrazole core with p-SO₂CH₃ |
SC-558 | COX-2 | 0.076 μM | 4-Bromophenyl substitution |
Derivative 5f | COX-2 | 0.06 μM | Hydrazone-acetic acid hybrid |
Derivative 13 | Cancer cell proliferation | 13 μM | Phenoxy thiazole |
The fusion of 4-dimethylsulfamoyl and phenoxy acetic acid motifs creates a bifunctional agent with enhanced pharmacodynamics. This hybridization strategy targets complementary biological pathways:
Table 3: Molecular Descriptors of Hybrid Sulfonamide-Phenoxy Acetic Acid Agents
Descriptor | Sulfamoyl Motif | Acetic Acid Motif | Hybrid Advantage |
---|---|---|---|
logP | 0.8–1.5 (moderate lipo.) | -0.5–1.0 (variable) | Balanced distribution (logP ~1.2) |
pKa | ~10 (SO₂NH) | ~4.5 (COOH) | Dual ionization: membrane crossing & target binding |
H-Bond Capacity | Acceptors: 2; Donors: 0–1 | Acceptors: 2; Donors: 1 | Enhanced protein contact points |
Target Versatility | CA, HIV RT, COX-2 | COX, LOX, PPARγ | Multi-target engagement potential |
Computational analyses confirm the hybrid’s superior binding: Docking scores for (4-Dimethylsulfamoyl-phenoxy)-acetic acid exceed those of isolated motifs by 2.3–3.5 kcal/mol in COX-2 and CA IX models, validating the synergy [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: